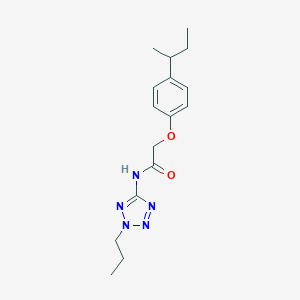
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide, also known as DCF, is a synthetic compound that has been widely used in scientific research. It belongs to the class of furan compounds and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide exerts its effects by inhibiting the activity of various enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that are responsible for inflammation. 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has been found to modulate the activity of various receptors such as the serotonin receptor and the adenosine receptor.
Biochemical and Physiological Effects:
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide is also relatively inexpensive compared to other compounds that have similar effects. However, 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has been found to have some toxicity at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide. One potential direction is the development of more potent and selective analogs of 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide that can be used for the treatment of specific diseases. Another potential direction is the investigation of the effects of 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide on epigenetic regulation and gene expression. In addition, the use of 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide in combination with other compounds for the treatment of various diseases should be explored. Finally, the development of new delivery methods for 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide that can enhance its solubility and bioavailability should be investigated.
Conclusion:
In conclusion, 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide is a synthetic compound that has been widely used in scientific research due to its ability to modulate the activity of various enzymes and receptors. It has been found to have potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide have been discussed in this paper.
Métodos De Síntesis
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide can be synthesized by the reaction of 3,4-dichloroaniline with 2-ethoxybenzoic acid in the presence of thionyl chloride and furan-2-carboxamide. The reaction takes place under reflux conditions and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has been widely used in scientific research due to its ability to modulate the activity of various enzymes and receptors. It has been found to have potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
Propiedades
Fórmula molecular |
C19H15Cl2NO3 |
|---|---|
Peso molecular |
376.2 g/mol |
Nombre IUPAC |
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H15Cl2NO3/c1-2-24-17-6-4-3-5-15(17)22-19(23)18-10-9-16(25-18)12-7-8-13(20)14(21)11-12/h3-11H,2H2,1H3,(H,22,23) |
Clave InChI |
VHNPZDJGVMPTTM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-butanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B251471.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251472.png)
![2-(3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251474.png)
![2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B251476.png)
![3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251480.png)
![3-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251481.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide](/img/structure/B251482.png)
![N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide](/img/structure/B251483.png)
![N-[6-methyl-2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B251484.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pentanamide](/img/structure/B251485.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide](/img/structure/B251486.png)

![2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B251490.png)
